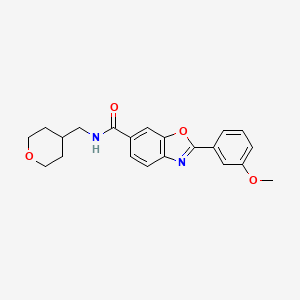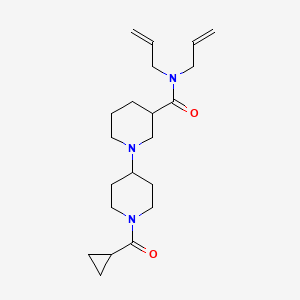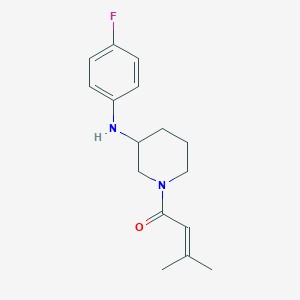
N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide, also known as MPDC, is a synthetic compound that has gained attention in the field of neuroscience research due to its potential as a modulator of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating a variety of physiological processes, including pain perception, appetite, and mood. MPDC has been shown to interact with this system in a unique way, making it a promising candidate for further study.
作用機序
N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide is thought to work by inhibiting the breakdown of endocannabinoids, allowing them to accumulate in the body and exert their effects for a longer period of time. This is achieved through the inhibition of an enzyme called fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, this compound allows endocannabinoids to accumulate and activate cannabinoid receptors in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including an increase in levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), a reduction in pain sensitivity, and an improvement in mood. It has also been shown to have anti-inflammatory effects and may have potential as a treatment for conditions such as multiple sclerosis and inflammatory bowel disease.
実験室実験の利点と制限
One advantage of using N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide in lab experiments is its specificity for FAAH inhibition, which allows for more targeted effects on the endocannabinoid system. However, one limitation is the potential for off-target effects, as this compound may interact with other enzymes or receptors in the body. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide. One area of interest is its potential as a treatment for pain and inflammation, particularly in conditions such as arthritis and neuropathic pain. Another area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Further research is also needed to fully understand the mechanism of action of this compound and its interactions with other enzymes and receptors in the body.
合成法
The synthesis of N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide involves several steps, beginning with the reaction between 4-methoxybiphenyl and propylamine to form N-(4-methoxybiphenyl)-N-propylamine. This intermediate is then reacted with 1,2-pyrrolidinedicarboxylic acid anhydride to yield this compound. The reaction is typically carried out in a solvent such as methanol or ethanol, and the final product is purified by recrystallization.
科学的研究の応用
N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide has been the subject of several scientific studies, with a focus on its potential as a modulator of the endocannabinoid system. One study found that this compound was able to increase levels of anandamide, an endocannabinoid that plays a role in pain perception and mood regulation, in the brains of rats. Another study found that this compound was able to reduce pain sensitivity in mice, suggesting that it may have potential as a pain reliever.
特性
IUPAC Name |
2-N-[2-(4-methoxyphenyl)phenyl]-1-N-propylpyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-3-14-23-22(27)25-15-6-9-20(25)21(26)24-19-8-5-4-7-18(19)16-10-12-17(28-2)13-11-16/h4-5,7-8,10-13,20H,3,6,9,14-15H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUFTRFHHMRQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,3-difluorobenzyl)-4-[1-(1H-pyrazol-1-ylacetyl)-3-pyrrolidinyl]piperidine](/img/structure/B6117593.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-phenylacetamide](/img/structure/B6117599.png)
![1-ethyl-4-[(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6117607.png)
![6-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone](/img/structure/B6117621.png)
![1-(3-methoxybenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6117631.png)
![1-(4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B6117637.png)
![3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B6117643.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117645.png)
![3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6117647.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117663.png)
![1-cyclopentyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6117666.png)


